Patulin hemiglutarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151681-59-3 |
|---|---|
Molecular Formula |
C12H12O7 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
5-oxo-5-[(2-oxo-4,6-dihydrofuro[3,2-c]pyran-4-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C12H12O7/c13-9(14)2-1-3-10(15)19-12-7-6-11(16)18-8(7)4-5-17-12/h4,6,12H,1-3,5H2,(H,13,14) |
InChI Key |
QMHRPOVENHUKGH-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
Synonyms |
Patulin hemiglutarate |
Origin of Product |
United States |
Synthetic Methodologies for Patulin Hemiglutarate
Chemical Synthesis Pathways of Patulin (B190374) Hemiglutarate
The synthesis of patulin hemiglutarate is primarily achieved through the esterification of patulin with glutaric anhydride (B1165640). This process introduces a carboxylic acid group to the patulin molecule, which is essential for its subsequent conjugation to carrier proteins.
Reaction with Glutaric Anhydride for Hemiglutarate Formation
The formation of this compound involves the reaction of the hydroxyl group of patulin with glutaric anhydride. This reaction results in the opening of the anhydride ring and the formation of a hemiglutarate ester. This derivative retains the core structure of patulin while incorporating a terminal carboxyl group, which serves as a handle for further chemical modifications. The synthesis of this compound is a crucial first step in producing the necessary immunogens for antibody generation against patulin.
While detailed protocols are often proprietary or embedded within broader immunological studies, the general principle involves the nucleophilic attack of the patulin's hydroxyl group on one of the carbonyl carbons of glutaric anhydride. This reaction is typically carried out in an organic solvent.
Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is critical to maximize the yield of this compound and minimize the formation of side products. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the molar ratio of the reactants.
| Parameter | Condition | Purpose |
| Solvent | Aprotic solvents such as pyridine (B92270) or dioxane | To dissolve reactants and facilitate the reaction without participating in it. |
| Catalyst | A base like pyridine or triethylamine | To deprotonate the hydroxyl group of patulin, increasing its nucleophilicity. |
| Temperature | Typically room temperature to slightly elevated temperatures | To provide sufficient energy for the reaction to proceed at a reasonable rate without degrading the reactants or products. |
| Reactant Ratio | An excess of glutaric anhydride | To drive the reaction towards the formation of the hemiglutarate and maximize the conversion of patulin. |
This table represents typical conditions and may vary based on specific laboratory protocols.
The yield of the reaction is a critical factor. While specific yield percentages for this compound are not always explicitly reported in the literature, similar reactions for the synthesis of patulin hemisuccinate have been documented with yields around 32%. fda.gov.tw Optimization of the aforementioned conditions is essential to achieve a satisfactory yield for subsequent applications.
Purification and Spectroscopic Verification Strategies for this compound
Following the synthesis, it is imperative to purify the this compound from unreacted starting materials and any byproducts. Subsequently, the identity and purity of the compound must be confirmed using spectroscopic methods.
Chromatographic Separation Techniques
Chromatographic techniques are the primary methods for purifying this compound. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, often employing a reversed-phase column.
Typical HPLC Conditions for Patulin and its Derivatives:
| Parameter | Specification |
| Column | C18 reversed-phase |
| Mobile Phase | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier. |
| Detection | UV detector, typically at a wavelength of around 276 nm. |
This table provides a general overview of HPLC conditions used for patulin analysis, which would be adapted for the purification of this compound.
Thin-layer chromatography (TLC) can also be utilized for monitoring the progress of the reaction and for preliminary purification.
Analytical Confirmation Methodologies (e.g., Mass Spectrometry)
Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and structure of the synthesized this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a high degree of confidence in the identity of the compound.
Covalent Conjugation of this compound to Carrier Proteins
To elicit an immune response and produce antibodies against the small molecule patulin, its derivative, this compound, must be covalently linked to a larger carrier protein. Bovine serum albumin (BSA) is a commonly used carrier protein for this purpose. nih.gov
The conjugation process typically involves the activation of the carboxyl group of this compound to make it reactive towards the amine groups (primarily from lysine (B10760008) residues) on the surface of the carrier protein. Common methods for this activation include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester.
The resulting conjugate, this compound-BSA, can then be used as an immunogen to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies specific to the patulin hapten. These antibodies are the cornerstone of various immunochemical detection methods for patulin.
Mixed Anhydride Methods for Conjugation
The mixed anhydride method is a well-established technique for forming an amide bond between a carboxyl group-containing hapten and the primary amino groups (e.g., from lysine residues) on a carrier protein. jfda-online.comresearchgate.net This procedure involves the activation of the hapten's carboxyl group before its reaction with the protein.
The process is typically initiated by reacting the hapten, such as patulin hemisuccinate (P-HS), with a chloroformate, like isobutyl chloroformate, in the presence of a base such as triethylamine. jfda-online.comnih.gov This reaction forms a highly reactive mixed anhydride intermediate. This activated hapten is then introduced to a solution containing the carrier protein. The amino groups on the protein surface perform a nucleophilic attack on the anhydride, resulting in the formation of a stable amide bond and linking the hapten to the carrier. jfda-online.com One study successfully applied this method to conjugate P-HS to an ethylenediamine-modified Bovine Serum Albumin (EDA-BSA). jfda-online.com However, it has been noted that the mixed anhydride procedure can sometimes lead to undesired side reactions, such as the conjugation of the activating agent (e.g., isobutylformate) to the carrier, which may cause cross-reactivity in immunoassays. nih.gov
Water-Soluble Carbodiimide (B86325) Methods for Conjugation
Water-soluble carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used reagents for conjugating haptens to proteins under aqueous conditions. jfda-online.comthermofisher.comcreative-proteomics.com This method directly facilitates the formation of an amide bond between the carboxyl group of the hapten and the primary amines of the carrier protein. gbiosciences.com
The reaction mechanism involves the activation of the carboxyl group by EDC, which forms a highly reactive O-acylisourea intermediate. gbiosciences.comthermofisher.com This intermediate can then react with a primary amine on the carrier protein to form a stable amide linkage. thermofisher.com The reaction is typically performed in a slightly acidic to neutral pH buffer (pH 4.5–7.5). creative-proteomics.com
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) is often included. thermofisher.comnih.gov EDC reacts with the hapten's carboxyl group and NHS to form a more stable NHS ester. This amine-reactive intermediate has a longer half-life than the O-acylisourea intermediate, reducing competing hydrolysis reactions and increasing the likelihood of successful conjugation to the protein's amino groups. thermofisher.comnih.gov This carbodiimide method has been successfully used to prepare conjugates of patulin hemisuccinate with both Bovine Serum Albumin (BSA) and ethylenediamine-modified BSA (EDA-BSA). jfda-online.com
Selection of Carrier Proteins (e.g., Bovine Serum Albumin, Ovalbumin)
Because small molecules like patulin and its derivatives are not immunogenic on their own, they must be covalently linked to a larger carrier molecule to stimulate an immune response for antibody production. gbiosciences.comcdnsciencepub.com The choice of carrier protein is critical for developing effective immunogens. nih.gov The ideal carrier should be immunogenic, possess sufficient reactive functional groups for conjugation, and be distinct from proteins that might be present in subsequent assay samples to avoid cross-reactivity. wikipedia.org
Bovine Serum Albumin (BSA) is one of the most frequently used carrier proteins. gbiosciences.combiorxiv.org Its popularity stems from its high solubility, stability, and the abundance of primary amino groups in its lysine residues (~30-35 of which are accessible), providing numerous sites for hapten conjugation. creative-diagnostics.com BSA has been successfully used as a carrier for this compound and patulin hemisuccinate to produce polyclonal antibodies. jfda-online.comcdnsciencepub.comfda.gov.tw However, since BSA is a common blocking agent in immunoassays, using it as the immunizing carrier can sometimes lead to false-positive results if the antiserum contains anti-BSA antibodies. creative-diagnostics.com
Ovalbumin (OVA) , the primary protein in egg white, is another popular choice for a carrier protein. creative-diagnostics.com With a molecular weight of 45 kDa, it is smaller than BSA. creative-diagnostics.com OVA is often used as a second, unrelated carrier protein. For instance, an animal might be immunized with a hapten-BSA conjugate, and the resulting antibodies are then tested against a hapten-OVA conjugate. This strategy helps to confirm that the antibodies are specific to the hapten itself, rather than the carrier protein used for immunization. creative-diagnostics.com Patulin hemisuccinate has also been successfully conjugated to OVA. jfda-online.com
The selection between these and other carriers like Keyhole Limpet Hemocyanin (KLH) depends on factors such as the hapten's properties and the specific application. nih.govcreative-diagnostics.com For hydrophobic haptens, the choice of carrier can be particularly critical for obtaining a specific immune response. nih.gov
| Carrier Protein | Molecular Weight (Approx.) | Key Features | Common Use |
| Bovine Serum Albumin (BSA) | 67 kDa | High solubility, stable, numerous accessible lysine residues for conjugation. creative-diagnostics.com | Primary carrier for immunization; can cause cross-reactivity if used as a blocker in assays. biorxiv.orgcreative-diagnostics.com |
| Ovalbumin (OVA) | 45 kDa | Different immunogenic profile from BSA. creative-diagnostics.com | Often used as a heterologous carrier for screening assays to confirm hapten specificity. creative-diagnostics.com |
Strategies for Enhancing Conjugation Efficiency (e.g., Ethylenediamine Modification of Proteins)
The efficiency of hapten-protein conjugation can be a limiting factor in the production of high-quality immunogens. One significant challenge is that carrier proteins like BSA are acidic, and the availability of amino groups for conjugation with carboxyl-containing haptens can be limited. jfda-online.com To address this, strategies have been developed to modify carrier proteins to increase the number of available reactive sites.
A prominent strategy is the modification of carrier proteins with ethylenediamine (EDA) . jfda-online.comfda.gov.tw This process, often referred to as cationization, converts the protein's carboxyl groups (from aspartic and glutamic acid residues) into primary amino groups. nih.gov The modification is typically achieved using a water-soluble carbodiimide (EDC) to couple EDA to the carboxyl groups on the protein. jfda-online.comfda.gov.tw
This modification offers two key advantages:
It increases the number of primary amino groups on the protein surface, providing more potential sites for hapten conjugation. jfda-online.com
It blocks the protein's own carboxyl groups, preventing potential protein-protein polymerization or self-crosslinking that can be induced by the carbodiimide coupling agent. jfda-online.comnih.gov
Studies have demonstrated the use of EDA-modified BSA (EDA-BSA) for conjugating patulin hemisuccinate via both the mixed anhydride and water-soluble carbodiimide methods, highlighting its utility in preparing patulin-protein conjugates. jfda-online.com This modification is a rational approach to creating well-defined antigens with potentially enhanced immunogenicity. nih.gov
| Modification Strategy | Reagents | Purpose | Outcome |
| Ethylenediamine (EDA) Modification | Ethylenediamine, EDC | To convert protein carboxyl groups into primary amino groups. fda.gov.twnih.gov | Increased number of sites for hapten conjugation; prevention of protein self-crosslinking. jfda-online.comnih.gov |
Immunological Generation and Characterization of Antibodies Against Patulin Hemiglutarate Conjugates
Immunization Protocols for PolClyclonal Antibody Production
The successful production of high-titer and high-affinity polyclonal antibodies is critically dependent on the immunization protocol, which includes the choice of animal model, the preparation of the immunogen, the immunization schedule, and the use of adjuvants.
New Zealand white rabbits are a frequently chosen animal model for the production of polyclonal antibodies due to their robust immune response and the relatively large volume of antiserum that can be obtained. thermofisher.comabcepta.comnih.gov The immunogen typically consists of patulin (B190374) hemiglutarate conjugated to a carrier protein such as bovine serum albumin (BSA). nih.govnih.gov This conjugation increases the molecular weight and complexity of the patulin derivative, rendering it immunogenic. wikipedia.org
The immunization regimen is designed to stimulate a strong and sustained immune response. A primary immunization is followed by a series of booster injections. Freund's adjuvant is commonly used to enhance the immune response. inotiv.comnih.gov The primary immunization often uses Complete Freund's Adjuvant (CFA), which contains inactivated mycobacteria to strongly stimulate the immune system. abcepta.combowdish.caumd.edu Subsequent booster immunizations typically utilize Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components, to minimize adverse inflammatory reactions. abcepta.comnih.govubc.ca
A typical immunization schedule involves an initial subcutaneous injection of the immunogen emulsified in CFA, followed by booster injections with the immunogen in IFA at intervals of two to four weeks. abcepta.comubc.cafsu.edu The dosage of the immunogen can vary, but generally ranges from 100 to 500 µg per injection for rabbits. abcepta.comwikipedia.org
Table 1: Example of an Immunization Regimen for Polyclonal Antibody Production in Rabbits
| Week | Procedure | Immunogen Dose | Adjuvant | Route of Administration |
|---|---|---|---|---|
| 0 | Pre-immune bleed and Primary Immunization | 200 µg | Complete Freund's Adjuvant (CFA) | Subcutaneous |
| 2 | First Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous |
| 4 | Second Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous |
| 6 | Test Bleed | N/A | N/A | N/A |
| 8 | Third Booster Immunization | 100 µg | Incomplete Freund's Adjuvant (IFA) | Subcutaneous |
| 10 | Final Bleed | N/A | N/A | N/A |
Blood is collected from the immunized rabbits to obtain the antiserum containing the polyclonal antibodies. Test bleeds are typically performed 7-10 days after a booster injection to assess the antibody titer. ubc.cafsu.edu The main blood collection is performed at the end of the immunization schedule. Blood is usually collected from the marginal ear vein or the central ear artery. abcepta.comnih.gov
Once collected, the blood is allowed to clot at room temperature or 37°C. abcepta.com The clot is then retracted by refrigeration, and the serum is separated from the clotted blood by centrifugation. abcepta.com The resulting supernatant, the antiserum, is carefully collected and can be stored at -20°C or lower for long-term use. nih.gov
Affinity Purification of Immunoglobulin G (IgG) Fractions
Crude antiserum contains a mixture of immunoglobulins and other serum proteins. For use in sensitive immunoassays, it is often necessary to purify the IgG fraction to increase specificity and reduce background noise. Affinity chromatography is a highly effective method for this purpose. thermofisher.comthermofisher.com
Affinity chromatography separates molecules based on a specific and reversible interaction between a protein and a ligand immobilized on a chromatographic matrix. springernature.comamrita.edu For IgG purification, common ligands include Protein A, Protein G, and the specific antigen. thermofisher.comthermofisher.com
Protein A and Protein G Affinity Chromatography: Protein A and Protein G are bacterial proteins that have a high affinity for the Fc region of IgG molecules from various species, including rabbits. rockland.comrockland.com The antiserum is passed through a column containing Protein A or Protein G coupled to a solid support like Sepharose. rockland.com The IgG molecules bind to the ligand, while other serum proteins are washed away. thermofisher.com The bound IgG is then eluted by changing the pH of the buffer, typically to a low pH (e.g., pH 2.5-3.0) using a glycine-HCl buffer. thermofisher.comthermofisher.com The eluted fractions are immediately neutralized to prevent denaturation of the antibodies. thermofisher.comrockland.com
Antigen-Specific Affinity Chromatography: For the highest specificity, the antigen itself (patulin hemiglutarate conjugated to a carrier protein different from the one used for immunization, e.g., ovalbumin) can be immobilized on the chromatography matrix. thermofisher.comabbiotec.com This ensures that only antibodies that specifically recognize the this compound moiety are purified. The binding and elution principles are similar to those for Protein A/G chromatography. thermofisher.comabbiotec.com
One study found that while classic affinity chromatography using Sepharose-LS gel was unable to completely remove serum albumin, the use of recombinant G-protein was effective in isolating a purified IgG fraction. nih.gov
Table 2: Comparison of Affinity Chromatography Ligands for IgG Purification
| Ligand | Binding Specificity | Advantages | Disadvantages |
|---|---|---|---|
| Protein A | Binds to the Fc region of IgG from many species. | High binding capacity, robust and reusable. patsnap.com | Variable binding to different IgG subclasses. sysy.com |
| Protein G | Binds to a broader range of IgG subclasses and species than Protein A. rockland.compatsnap.com | More universal for IgG purification. rockland.com | May have lower binding capacity for some antibodies compared to Protein A. patsnap.com |
| Antigen (this compound-Carrier) | Binds only to antibodies specific for the this compound hapten. | Highest specificity, purifies only target antibodies. thermofisher.com | Requires synthesis and immobilization of the antigen; may have lower capacity. |
Non-specific binding of other serum proteins to the affinity matrix can reduce the purity of the final antibody preparation. Several strategies can be employed to minimize this:
Washing Steps: Thorough washing of the column with a wash buffer after applying the antiserum is crucial to remove non-specifically bound proteins. The composition of the wash buffer can be optimized by adjusting the salt concentration or adding low levels of detergents to disrupt weak, non-specific interactions. thermofisher.com
Choice of Ligand: As mentioned, recombinant Protein G has been shown to be more effective than some other matrices in eliminating serum albumin. nih.govnih.gov
Blocking Agents: In some applications, pre-treating the sample with a blocking agent can reduce non-specific binding.
pH and Ionic Strength Adjustment: Optimizing the pH and ionic strength of the binding buffer can enhance the specific interaction between the IgG and the ligand while minimizing non-specific binding. thermofisher.com
Specificity and Titer Determination of this compound-Derived Antibodies
After purification, the antibodies must be characterized to determine their titer and specificity. The titer is a measure of the antibody concentration, while specificity refers to the ability of the antibody to bind to the target molecule (patulin) and not to other structurally related or unrelated compounds. Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for this characterization. nih.gov
The antibody titer is determined by indirect ELISA. google.comptglab.com In this assay, microtiter plates are coated with the this compound-carrier protein conjugate. Serial dilutions of the purified antibody are then added to the wells. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is added that produces a colorimetric signal in the presence of the enzyme. The titer is typically defined as the reciprocal of the highest dilution of the antibody that gives a positive signal above the background. nih.gov
The specificity of the antibodies is assessed using a competitive indirect ELISA. nih.gov In this format, a constant amount of the antibody is pre-incubated with varying concentrations of the free patulin or other potential cross-reacting compounds. This mixture is then added to the microtiter wells coated with the this compound-carrier protein conjugate. The free patulin competes with the coated antigen for binding to the antibody. A lower signal indicates a higher affinity of the antibody for the free patulin. The degree of cross-reactivity with other compounds can be calculated by comparing the concentration of the competitor that causes 50% inhibition of binding (IC50) to the IC50 of patulin. mdpi.comresearchgate.net
Studies have shown that antibodies raised against this compound-BSA conjugates can exhibit strong binding to the this compound-ovalbumin conjugate, with a lower but significant cross-reactivity with free patulin. nih.gov This indicates that a fraction of the polyclonal antibodies produced are specific for the patulin moiety itself.
Table 3: Representative Cross-Reactivity Data for Anti-Patulin Hemiglutarate Polyclonal Antibodies
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
|---|---|---|
| Patulin | 50 | 100 |
| Ascladiol | >1000 | <5 |
| 6-Methylsalicylic acid | >2000 | <2.5 |
| Penicillic acid | >5000 | <1 |
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Assessment
The titer of antibodies raised against the this compound-bovine serum albumin (P-HG-BSA) conjugate is a measure of the antibody concentration and avidity in the antiserum. nih.gov This is commonly determined using an indirect ELISA. cdnsciencepub.comgoogle.com In this assay, microtiter plates are coated with an antigen, typically this compound conjugated to a different carrier protein like ovalbumin (P-HG-OA), to avoid detecting antibodies against the primary carrier protein (BSA). cdnsciencepub.com
Serial dilutions of the antiserum obtained from immunized rabbits are then added to the wells. mdpi.com The presence of specific antibodies that bind to the immobilized P-HG-OA is detected using a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase). This secondary antibody binds to the primary rabbit antibodies. jfda-online.com Finally, a substrate is added, which the enzyme converts into a colored product. The intensity of the color, measured by an optical density reader, is proportional to the amount of specific antibody bound. jfda-online.com The antibody titer is defined as the highest dilution of the antiserum that gives a positive signal above the background. mdpi.com
In studies involving P-HG-BSA, rabbit antisera have been evaluated for their reactivity against the immobilized P-HG-OA antigen. The results from such indirect ELISAs confirm the successful production of polyclonal antibodies that recognize the this compound moiety. nih.govcdnsciencepub.com
Cross-Reactivity Evaluation with Related Patulin Analogs and Native Patulin
An essential characteristic of an antibody is its specificity, which is its ability to bind to a specific target molecule while having minimal interaction with structurally similar compounds. nih.gov The specificity of the anti-P-HG-BSA antibodies is evaluated using an indirect competitive ELISA. cdnsciencepub.com This assay determines the extent to which other compounds, such as native patulin or related analogs, can compete with the immobilized antigen (P-HG-OA) for binding to the antibody. cdnsciencepub.com
In this format, a fixed concentration of the antibody is pre-incubated with various concentrations of a competing antigen before being added to the antigen-coated microtiter wells. cdnsciencepub.com If the competing antigen binds effectively to the antibody, it will prevent the antibody from binding to the immobilized antigen, resulting in a reduced signal. cdnsciencepub.com The degree of signal reduction indicates the cross-reactivity of the antibody with the competing molecule.
Research on polyclonal antibodies raised against P-HG-BSA has shown varying degrees of cross-reactivity with different antigens. cdnsciencepub.com The antibodies exhibited a higher degree of specificity towards the this compound (P-HG) moiety itself compared to other tested antigens. cdnsciencepub.com Native patulin was found to be a less effective competitive antigen, suggesting that the antibodies have a higher avidity for the hapten-linker complex (P-HG) than for the mycotoxin alone. cdnsciencepub.com Control proteins such as ovalbumin (OA) and bovine serum albumin (BSA) were used as negative controls and showed no significant competition. cdnsciencepub.com
| Competing Antigen | Description | Observed Cross-Reactivity/Effectiveness |
|---|---|---|
| This compound (P-HG) | The hapten-linker complex. | Most effective competitive antigen, indicating high antibody specificity toward this structure. cdnsciencepub.com |
| This compound - Bovine Serum Albumin (P-HG-BSA) | The immunizing conjugate. | Effective competitor. cdnsciencepub.com |
| This compound - Ovalbumin (P-HG-OA) | The coating antigen. | Effective competitor. cdnsciencepub.com |
| Patulin | The native mycotoxin. | Less effective as a competitive antigen compared to P-HG. cdnsciencepub.com |
| Bovine Serum Albumin (BSA) | Carrier protein control. | Used as a competitive antigen control with no significant effect. cdnsciencepub.com |
| Ovalbumin (OA) | Carrier protein control. | Used as a competitive antigen control with no significant effect. cdnsciencepub.com |
Performance Analysis of Antibody Displacement Curves
Antibody displacement curves, also known as inhibition or competition curves, are generated from the data obtained in a competitive ELISA. These curves plot the percentage of antibody binding (or signal intensity) against the concentration of the competing antigen. The performance of the immunoassay is analyzed using these curves, with key parameters including the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximum signal. acs.org A lower IC50 value indicates a more sensitive assay and higher antibody affinity for the competing analyte. acs.org
In the analysis of antibodies generated against P-HG-BSA, the displacement curves reveal the relative effectiveness of different competitors. cdnsciencepub.com this compound (P-HG) was identified as the most effective competitive antigen, producing a significant displacement of the antibody from the coated antigen even at lower concentrations. cdnsciencepub.com In contrast, native patulin was less effective, requiring higher concentrations to achieve a similar level of displacement. cdnsciencepub.com
This performance difference suggests that the antibodies produced have a stronger binding affinity for the entire hapten-linker structure (P-HG) than for the patulin molecule alone. cdnsciencepub.com This phenomenon can be attributed to the immune system recognizing epitopes that include parts of the glutarate linker in addition to the patulin moiety. cdnsciencepub.com The mixed anhydride (B1165640) reaction used for conjugation can also create unique epitopes that the antibodies recognize. cdnsciencepub.com Therefore, the displacement curves confirm a higher specificity for this compound over native patulin. cdnsciencepub.com
| Competing Antigen | Relative Displacement Effectiveness | Inference on Antibody Affinity |
|---|---|---|
| This compound (P-HG) | High | Indicates high antibody avidity for the hapten-linker complex. cdnsciencepub.com |
| Patulin | Low | Indicates lower antibody avidity for the native mycotoxin compared to the hapten-linker complex. cdnsciencepub.com |
Advanced Immunoanalytical Applications of Patulin Hemiglutarate Derived Antibodies for Patulin Detection
Development of Enzyme-Linked Immunosorbent Assays (ELISAs)
Enzyme-Linked Immunosorbent Assays (ELISAs) represent a foundational immunochemical technique for the detection and quantification of patulin (B190374). Assays developed using antibodies derived from patulin hemiglutarate have demonstrated significant utility for routine monitoring of this mycotoxin in food samples.
The most common format for patulin detection is the direct competitive ELISA. nih.gov This design involves the immobilization of antibodies, raised against a patulin derivative-protein conjugate, onto the surface of microtiter plates. The sample extract, potentially containing free patulin, is added to the wells along with a known amount of enzyme-labeled patulin. The free patulin from the sample and the enzyme-conjugated patulin then compete for the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of patulin in the original sample. nih.gov
The production of these crucial antibodies begins with the conjugation of this compound to a carrier protein like BSA to enhance its immunogenicity. nih.gov Both polyclonal and, more recently, high-affinity monoclonal antibodies have been successfully generated using this approach. nih.govnih.gov The development of monoclonal antibodies is particularly significant as they offer high specificity and batch-to-batch consistency, which are critical for the reliability of commercial diagnostic kits. nih.gov
Optimization of the ELISA protocol is a critical step to ensure maximum sensitivity and accuracy. This involves a checkerboard titration approach to determine the optimal concentrations of the coating antibody and the enzyme-conjugated patulin. Other parameters that require optimization include incubation times and temperatures, the composition of washing and blocking buffers, and the sample dilution factor to minimize matrix effects.
The performance of immunoassays is defined by key parameters such as the limit of detection (LOD) and the limit of quantification (LOQ). For patulin, various immunoassays have been developed with sensitivities that are relevant for regulatory compliance. The European Union, for instance, has set maximum permissible levels for patulin at 50 µg/L in fruit juices, 25 µg/kg in solid apple products, and 10 µg/kg in apple products intended for infants and young children.
The table below summarizes the sensitivity and quantification limits reported for various immunoanalytical methods developed for patulin detection.
| Immunoassay Format | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Direct Competitive ELISA | Patulin | 7.0 ppb (µg/L) | 10.0 ppb (µg/L) | Apple Juice, Orange Juice, Apple Sauce |
| Cytometry-based Immunoassay | Patulin Derivative | 0.03 µg/L | Not Specified | Buffer |
| Immunoliposome-based Fluorometric Assay | Patulin | 8 µg/L | Not Specified | Apple Juice |
| Near-Infrared Fluorescence Immunoassay | Patulin | 0.6 µg/L | Not Specified | Apple Juice |
Exploration of Alternative Immunoassay Formats
Beyond the conventional microplate-based ELISA, research has focused on developing alternative immunoassay formats that offer advantages in terms of speed, portability, and ease of use, making them suitable for on-site screening.
The generation of high-affinity monoclonal antibodies against patulin derivatives has paved the way for the development of user-friendly lateral flow immunoassays (LFIAs). LFIAs, also known as strip tests, are rapid, single-use devices that operate on the principle of immunochromatography.
In a competitive LFIA format for patulin, the sample is applied to a sample pad. As the sample migrates along the strip by capillary action, it rehydrates labeled antibodies specific to the patulin derivative. If patulin is present in the sample, it binds to these antibodies. The sample then flows over a test line where a patulin-protein conjugate is immobilized. If the antibodies are already bound to patulin from the sample, they will not be captured at the test line, resulting in a weak or absent signal. Conversely, in a negative sample, the labeled antibodies will bind to the test line, producing a visible signal. A control line is also included to ensure the test has run correctly. LFIAs provide a qualitative or semi-quantitative result within minutes, making them an excellent tool for rapid screening of large numbers of samples. nih.gov
Fluorescence-based immunoassays offer an alternative to colorimetric detection, often providing enhanced sensitivity. Several fluorescence immunoassay formats have been developed for patulin detection.
One approach is a competitive fluorescence immunoassay, where polyclonal antibodies were used to develop a method for the on-line detection of patulin. researchgate.net Another innovative method is an immunoliposome-based fluorometric assay. nih.goviaea.org In this setup, antibodies are conjugated to immunomagnetic nanoparticles to capture patulin from the sample. A second set of antibodies is used to create immunoliposomes that encapsulate a fluorescent dye, such as sulforhodamine B. nih.goviaea.org These components form a sandwich complex which can be magnetically separated. The release of the fluorophore from the liposomes generates a fluorescent signal that is measured to quantify the patulin concentration. nih.goviaea.org This method has achieved a detection limit of 8 μg/L in apple juice without requiring extensive sample cleanup. nih.goviaea.org Furthermore, a near-infrared fluorescence assay using antibody-coupled fluorophores has been reported with a detection limit as low as 0.6 μg L−1. nih.gov
Comparative Analysis with Established Chromatographic Methods
While immunoassays offer rapid and cost-effective screening, established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remain the gold standard for confirmation and precise quantification of patulin. researchgate.netnih.govnih.gov
A comparative analysis reveals the distinct advantages and roles of each technique. Immunoassays, particularly ELISA and LFIA, are characterized by their high throughput, lower cost per sample, and simplicity, making them ideal for screening large quantities of samples at processing plants or in the field. researchgate.net They require minimal sample preparation compared to chromatographic methods. nih.goviaea.org
Chromatographic methods, in contrast, offer higher selectivity and accuracy. nih.gov HPLC with UV detection is a widely used and validated method for patulin analysis. researchgate.net LC-MS/MS provides even greater sensitivity and specificity, making it a powerful confirmatory tool and a reference method for accurate quantification, especially at low concentrations. nih.gov However, these methods are generally more time-consuming, require expensive instrumentation, and necessitate more extensive sample cleanup procedures to remove matrix interferences. researchgate.netnih.gov
Validation studies often show a good correlation between ELISA results and those obtained by LC-MS/MS, confirming the reliability of immunoassays for screening purposes. Positive results from a rapid immunoassay are typically confirmed using a chromatographic method to ensure accuracy and support regulatory action.
The table below provides a general comparison of the performance characteristics of immunoassays and chromatographic methods for patulin detection.
| Feature | Immunoassays (ELISA, LFIA) | Chromatographic Methods (HPLC, LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation |
| Speed | Rapid (minutes to a few hours) | Slower (longer run times) |
| Cost | Lower cost per sample, less expensive equipment | Higher cost per sample, expensive instrumentation |
| Throughput | High | Lower |
| Sample Preparation | Minimal / Simple | Often extensive and complex |
| Primary Use | Screening, routine monitoring | Confirmation, precise quantification, research |
| Sensitivity | Generally good, sufficient for screening | Very high, especially with MS/MS |
| Specificity | High (antibody-dependent) | Very high |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and robust method for the quantification of patulin in food samples. The principle of this technique relies on the separation of patulin from other matrix components on a stationary phase, followed by its detection based on its strong UV absorbance at a specific wavelength, typically around 276 nm. nih.govresearchgate.netwaters.com
The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or tetrahydrofuran, run in an isocratic mode. nih.goveujournal.org Sample preparation is a critical step and usually involves a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297), followed by a clean-up step using sodium carbonate to remove interfering acidic compounds. nih.gov Some methods also employ solid-phase extraction (SPE) for sample clean-up to enhance the purity of the extract before injection into the HPLC system. waters.com
One of the key challenges in HPLC-UV analysis of patulin is the potential for interference from other compounds present in the sample matrix that may absorb at the same wavelength. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a compound often found in fruit juices, can interfere with patulin detection. Therefore, chromatographic conditions must be optimized to ensure adequate separation of patulin from such interfering compounds. waters.com The method has been validated in various matrices, including apple juice and other traditional juices, demonstrating good linearity, recovery, and sensitivity for routine monitoring. eujournal.org
Table 1: Performance Characteristics of HPLC-UV Methods for Patulin Detection
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 276 nm | nih.govresearchgate.netwaters.comeujournal.org |
| Mobile Phase Example | Acetonitrile/Water (10:90, v/v) | eujournal.org |
| Limit of Detection (LOD) | 3 µg/L | researchgate.net |
| Limit of Quantification (LOQ) | 7 µg/L | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides a highly selective and sensitive alternative for patulin analysis. Due to the low volatility of patulin, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. mdpi.comnih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts patulin into its trimethylsilyl (B98337) (TMS) derivative. mdpi.comnih.gov
The sample preparation for GC-MS analysis often involves an extraction step with a solvent like ethyl acetate or acetonitrile. nih.govnih.gov Modern sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied, which include an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up step. nih.gov
The GC-MS system separates the derivatized patulin from other sample components, and the mass spectrometer provides highly specific detection and confirmation based on the mass-to-charge ratio of characteristic ions. nih.gov This high specificity is a significant advantage of GC-MS. Research has focused on developing rapid methods, with some success in detecting patulin without derivatization, although this is not the standard approach. mdpi.com The technique has demonstrated good recovery rates and low limits of detection, making it suitable for enforcing regulatory limits. nih.govnih.gov
Table 2: Performance of GC-MS Methods for Patulin Detection
| Parameter | Value | Reference |
|---|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.gov |
| Sample Preparation | QuEChERS | nih.gov |
| Limit of Detection (LOD) | 0.4 µg/L | nih.gov |
| Limit of Quantification (LOQ) | 1.3 µg/L | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered one of the most advanced and powerful techniques for the determination of patulin. It combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This method generally does not require a derivatization step, which simplifies sample preparation. thermofisher.comnih.gov
Various LC-MS/MS methods have been developed, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources, typically in negative ion mode. nih.govnih.gov The use of an internal standard, such as ¹³C-labeled patulin, can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov
Sample preparation for LC-MS/MS can involve liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) for sample clean-up. thermofisher.comnih.gov The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes interferences from complex food matrices, allowing for reliable quantification at very low levels. nih.gov This makes LC-MS/MS particularly suitable for trace-level analysis and for confirming results from screening methods. The technique has been shown to provide accurate measurements in the low µg/kg range with high precision. researchgate.netnih.gov
Table 3: Key Parameters of LC-MS/MS Methods for Patulin Detection
| Parameter | Value/Method | Reference |
|---|---|---|
| Ionization Mode | Negative Ion ESI or APCI | nih.govnih.gov |
| Internal Standard | ¹³C₇-patulin | nih.gov |
| MRM Transition (Patulin) | m/z 153 → m/z 109 | nih.gov |
| MRM Transition (¹³C₇-patulin) | m/z 160 → m/z 115 | nih.gov |
Advantages and Limitations of Immunoassays in Routine Analysis
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which can be developed using antibodies derived from this compound, offer a distinct set of advantages and limitations for the routine analysis of patulin compared to chromatographic methods.
Advantages:
High Throughput and Speed: Immunoassays are generally much faster than chromatographic methods, allowing for the rapid screening of a large number of samples simultaneously. jfda-online.com
Cost-Effectiveness: The operational cost per sample for immunoassays is typically lower than for methods requiring sophisticated instrumentation like LC-MS/MS. researchgate.net
Ease of Use and Portability: Immunoassay kits are often designed to be user-friendly, requiring less specialized training and offering the potential for on-site testing without the need for a full laboratory setup. jfda-online.comresearchgate.net
High Sensitivity: These methods can be extremely sensitive, with low limits of detection, making them suitable for screening purposes to ensure compliance with regulatory limits. nih.gov
Limitations:
Cross-Reactivity: A significant limitation is the potential for cross-reactivity, where the antibody may bind to molecules with a similar structure to the target analyte, leading to false-positive results. The specificity of the antibody is therefore critical. nih.gov
Indirect Detection: Since antibodies are often raised against a derivative (e.g., this compound), the assay may not directly measure the native patulin molecule, which could affect accuracy. nih.govfda.gov.tw
Matrix Effects: Complex sample matrices can interfere with the antibody-antigen binding, potentially leading to inaccurate quantification. Sample dilution or clean-up may be necessary to mitigate these effects.
Semi-Quantitative Nature: While some immunoassays can be quantitative, they are often used for screening or semi-quantitative purposes. Positive results from an immunoassay typically require confirmation by a more selective method like LC-MS/MS. nih.gov
Comparative Investigations of Patulin Hapten Derivatives
Patulin (B190374) Hemisuccinate as an Alternative Hapten
One of the earliest strategies to render patulin immunogenic involved modifying it to produce patulin hemisuccinate, thereby introducing a carboxyl group for conjugation to carrier proteins. engormix.com
Synthesis and Conjugation Strategies of Patulin Hemisuccinate
Patulin hemisuccinate (P-HS) is synthesized by reacting patulin with succinic anhydride (B1165640). engormix.com In one study, this reaction yielded the oily P-HS compound at a 32% yield. fda.gov.tw This hapten, possessing a carboxyl group, can then be covalently linked to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen. fda.gov.twjfda-online.com Conjugation is often achieved using methods like the mixed anhydride or water-soluble carbodiimide (B86325) techniques. fda.gov.tw For instance, P-HS has been successfully conjugated to BSA to create the immunogen P-HS-BSA, which is then used for animal immunization. jfda-online.com
Immunological Response Elicited by Patulin Hemisuccinate Conjugates
The use of patulin hemisuccinate conjugates has elicited varied immunological responses. In a study involving mice immunized with a P-HS-BSA conjugate, polyclonal antibodies were successfully obtained. jfda-online.com Titer and specificity, determined by indirect ELISA, showed that the antibodies reacted strongly with the patulin-hemisuccinate-BSA conjugate. fda.gov.twjfda-online.com However, a significant challenge was observed: the antibodies exhibited only slight ELISA responses against patulin alone. fda.gov.twjfda-online.com Similarly, another study that produced polyclonal antibodies against patulin hemiglutarate (a related derivative) found that specific antibodies against patulin itself were not clearly demonstrated. nih.govcdnsciencepub.com
This poor recognition of the free patulin molecule is a major drawback of this hapten strategy. engormix.com The immune system appears to primarily recognize the succinyl-protein portion of the conjugate rather than the structurally intact patulin molecule. It has been suggested that the patulin skeleton may be lost or altered during conjugation or after immunization, compromising the generation of specific anti-patulin antibodies. engormix.com General studies on patulin immunization have frequently reported poor immune effects, including low titer, low specificity, and low sensitivity. nih.govresearchgate.net
| Immunogen | Animal Model | Antibody Type | Response to Conjugate (P-HS-BSA) | Response to Free Patulin | Reference |
|---|---|---|---|---|---|
| Patulin-hemisuccinate-BSA | Mice | Polyclonal | Strong | Slight | fda.gov.twjfda-online.com |
| Patulin-hemiglutarate-BSA | Rabbit | Polyclonal | Not specified | Not clearly demonstrated | nih.gov |
Comparative Efficacy in Antibody Production and Immunoassay Performance
The efficacy of patulin hemisuccinate and related conventional haptens in producing antibodies suitable for sensitive immunoassays has been limited. engormix.com While these conjugates can induce an antibody response, the resulting antibodies are often not suitable for the reliable detection of patulin in complex samples. engormix.comresearchgate.net The primary issue is the lack of strong affinity and specificity for the unmodified patulin molecule. jfda-online.comnih.gov
Attempts to develop immunoassays using antibodies generated from these traditional haptens have yielded disappointing results, with poor recognition of free patulin. engormix.com This has been a significant bottleneck in the development of rapid, cost-effective, and user-friendly immunodiagnostic tests for this mycotoxin, which are largely absent from the commercial market. nih.govresearchgate.net The unsatisfactory performance of these conventional approaches necessitated a shift in strategy, moving away from haptens that attempt to preserve the unstable patulin structure towards novel derivatives that embrace its inherent reactivity. nih.govengormix.com
Novel Patulin Adducts as Immunogens
Given the limitations of conventional haptens, an innovative strategy was developed that leverages patulin's high electrophilic reactivity. nih.govengormix.com Instead of trying to preserve the unstable patulin molecule, this approach targets a stable adduct formed by the reaction of patulin with a thiol-containing compound as the immunogen. nih.gov
Strategies Targeting Patulin-Thiol Adduct Formation
Patulin is known to react readily with nucleophiles, particularly thiol groups. nih.govdigicomply.com Early studies demonstrated that patulin reacts in aqueous media with aryl monothiols, such as 4-bromothiophenol, but these reactions lead to a multitude of products through complex pathways. nih.govnih.gov
A more effective strategy involves the reaction of patulin with aryl-1,2-dithiolates. nih.gov This reaction is noteworthy for proceeding rapidly and quantitatively in an aqueous medium at room temperature, cleanly yielding a single, stable compound. nih.gov The resulting adduct is structurally complex, which is a desirable feature for inducing a strong immune response. nih.gov This approach essentially creates a new, stable, and immunogenic molecule derived from patulin, overcoming the inherent instability of the parent mycotoxin. nih.gov
| Reactant | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Aryl Monothiols (e.g., 4-bromothiophenol) | Aqueous medium | Multiple products, complex pathways | nih.govnih.gov |
| Aryl-1,2-dithiolates | Aqueous medium, room temperature | Single, stable adduct; rapid and quantitative reaction | nih.gov |
Immunogenic Potential of Aryl-1,2-dithiolate Adducts
The stable and structurally complex adducts formed from the reaction of patulin with aryl-1,2-dithiolates have demonstrated significant immunogenic potential. nih.gov By immunizing animals with conjugates of these adducts (for example, BSA-adduct conjugates), researchers have successfully overcome the challenges that plagued earlier methods. nih.gov
This strategy has led to the first-ever collection of monoclonal antibodies that recognize the derivatized patulin with remarkable, nanomolar affinity. nih.govengormix.com The resulting antibodies are highly suitable for developing sensitive and user-friendly immunoanalytical methods, such as competitive immunoassays for detecting patulin in food samples after a simple derivatization step. nih.gov This disruptive approach, which targets a stable patulin derivative rather than the mycotoxin itself, represents a breakthrough, enabling the long-sought goal of reliable immunosensing for patulin. nih.govresearchgate.net
Generation and Characterization of Monoclonal Antibodies Against Novel Adducts
The development of reliable immunoassays for patulin has been historically challenging due to the mycotoxin's chemical reactivity and low molecular weight. researchgate.netgoogle.com Early attempts to produce antibodies using derivatives like this compound or patulin hemisuccinate primarily yielded polyclonal antibodies with limited specificity for the native patulin molecule. nih.govfda.gov.twnih.gov The inherent instability of patulin often led to low-efficiency immunogen preparation and a poor immune response. researchgate.net To overcome these limitations, recent research has shifted towards an innovative strategy: generating antibodies against stable, novel adducts of patulin rather than the volatile toxin itself. researchgate.netnih.gov This approach has successfully led to the first generation of high-affinity monoclonal antibodies (mAbs), a critical step for developing robust and sensitive immunodiagnostic tools. nih.gov
The production of these monoclonal antibodies utilizes standard hybridoma technology. nih.gov The process begins with the immunization of mice with a specially designed immunogen. This immunogen is created by first reacting patulin with a dithiol compound to form a stable, structurally complex adduct. This adduct is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to ensure it is sufficiently immunogenic to trigger a strong immune response. nih.gov
Following a successful immunization protocol, splenocytes from the mice are harvested and fused with myeloma cells to create hybridoma cell lines. These hybridomas are then screened to identify clones that produce monoclonal antibodies with high affinity and specificity for the patulin adduct. nih.govwustl.edu
Characterization of Monoclonal Antibodies
The characterization of the resulting monoclonal antibodies is a crucial step to determine their suitability for immunoassays. This involves assessing their specificity, affinity, and cross-reactivity.
Specificity and Affinity: The primary characteristic of these novel monoclonal antibodies is their remarkable affinity for the derivatized patulin adduct. Researchers have successfully generated multiple monoclonal antibodies with subnanomolar affinity for the patulin adduct. nih.gov The specificity is typically evaluated using enzyme-linked immunosorbent assays (ELISA) and Western blot analyses. nih.gov For instance, studies have shown that the developed antibodies react strongly with the patulin adduct while showing no cross-reactivity with other proteins or unconjugated patulin, ensuring the accuracy of detection. nih.govnih.gov
Competitive Immunoassay Performance: The efficacy of these monoclonal antibodies is ultimately demonstrated in their application within immunoassays. In competitive assay formats, a fluorescently labeled competitor, also based on the patulin adduct, is used. The assay measures the ability of free patulin (which is derivatized in the sample) to compete with the labeled competitor for the antibody binding sites. This approach has yielded highly sensitive detection methods.
The table below summarizes the characteristics of monoclonal antibodies developed against a novel patulin adduct in a recent study.
Table 1. Characteristics of Monoclonal Antibodies Against a Novel Patulin Adduct
| Antibody Clone | Target Antigen | Technology | Key Findings | Application |
|---|---|---|---|---|
| #13 | Stable Patulin Adduct | Hybridoma | High absolute signal in cytometric measurement. | Cytometry-based Immunoassay |
| #116 | Stable Patulin Adduct | Hybridoma | High absolute signal and effective inhibition rate. | Cytometry-based Immunoassay |
The development of these highly specific and high-affinity monoclonal antibodies against stable patulin adducts represents a significant breakthrough. It addresses the long-standing challenges associated with patulin's chemical properties and paves the way for the development of rapid, reliable, and user-friendly immunosensing platforms, such as immunochromatographic assays, for routine monitoring of this mycotoxin in food products. nih.gov
Mechanistic Underpinnings of Immunogenicity and Hapten Design for Patulin
Role of Patulin's Electrophilic Reactivity in Immunogen Design
A defining characteristic of the patulin (B190374) molecule is its high electrophilic reactivity, which is central to both its toxicity and the challenges it presents in immunogen design. This reactivity stems from the presence of an α,β-unsaturated γ-lactone ring system, which makes it susceptible to nucleophilic attack.
Formation of Covalent Adducts with Biological Nucleophiles
Patulin's electrophilic nature allows it to readily form covalent adducts with various biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. nih.govscience.gov It can also react with other amino acid side chains, including the amino groups of lysine (B10760008) and histidine, albeit to a lesser extent. nih.gov This reactivity is the basis of its toxic mechanism, as it can modify and inactivate essential enzymes and other proteins within a cell.
The reaction with sulfhydryl groups, such as those in the tripeptide glutathione, is a primary detoxification pathway in biological systems. This reaction involves a Michael-type addition of the thiol to the α,β-unsaturated lactone system of patulin. The formation of these adducts significantly reduces the toxicity of patulin.
The propensity of patulin to react with proteins is a double-edged sword in the context of immunogen design. On one hand, this reactivity is necessary for the covalent attachment of the patulin hapten to the carrier protein. On the other hand, the uncontrolled and unstable nature of these interactions can lead to poorly defined conjugates and a suboptimal immune response.
| Nucleophile | Primary Site of Reaction | Type of Adduct Formed | Significance |
|---|---|---|---|
| Cysteine (in proteins) | Sulfhydryl group (-SH) | Covalent thioether linkage | Primary mechanism of patulin toxicity and basis for hapten-carrier conjugation. |
| Lysine (in proteins) | ε-amino group (-NH2) | Covalent adduct | Contributes to protein modification and potential for immunogen cross-reactivity. nih.gov |
| Histidine (in proteins) | Imidazole ring | Covalent adduct | Less frequent reaction site compared to cysteine and lysine. nih.gov |
| Glutathione | Sulfhydryl group (-SH) | Patulin-GSH adduct | Major detoxification pathway in vivo. |
Implications for Hapten Stability and Immunoreactivity
The inherent instability of patulin, stemming from its electrophilic reactivity, poses a significant hurdle in the development of effective immunoassays. The very reactions used to couple patulin to a carrier protein can also lead to the degradation of the hapten over time, resulting in an immunogen with a heterogeneous and poorly defined structure. This instability can lead to low efficiency in immunogen preparation and contribute to a poor immune response, characterized by low antibody titers and specificity. fda.gov.tw
To overcome these challenges, a key strategy in modern hapten design for patulin is to first create a more stable derivative of the molecule before conjugation. By reacting patulin with a compound that forms a stable, covalent bond, it is possible to create a hapten that is less susceptible to degradation while still presenting the key antigenic determinants of the patulin molecule to the immune system. This approach aims to produce a more homogeneous and stable immunogen, leading to a more robust and specific antibody response. The stability of the hapten-carrier conjugate is crucial for a prolonged shelf life of the immunogen and for inducing a consistent immune response. google.com
Structural Features of Patulin Hemiglutarate and Related Haptens Influencing Immune Response
The design of the hapten, including the nature and length of the spacer arm used to connect it to the carrier protein, plays a pivotal role in shaping the resulting immune response. This compound is a derivative of patulin where the hydroxyl group of patulin is esterified with glutaric acid. This modification serves two primary purposes: it provides a stable linkage point for conjugation and introduces a spacer arm between the patulin moiety and the carrier protein.
Spacer Arm Design and its Impact on Antigenic Presentation
The spacer arm in a hapten-carrier conjugate is critical for ensuring that the hapten is sufficiently exposed to the immune system to be recognized as an antigen. A spacer that is too short may result in the hapten being sterically hindered by the carrier protein, leading to a weak immune response. Conversely, a spacer that is too long or too immunogenic itself can lead to the production of antibodies that recognize the spacer rather than the target hapten.
The glutarate moiety in this compound acts as a five-carbon spacer arm. The length and flexibility of this spacer are important factors. Research on hapten design suggests that spacer arms of 6-8 carbon atoms in length often induce a strong antibody response. nih.gov The five-carbon chain of glutaric acid provides a degree of separation between the patulin epitope and the protein backbone, which can enhance its presentation to B-cells and subsequent antibody production.
The chemical nature of the spacer is also significant. Ideally, the spacer should be relatively non-immunogenic to ensure that the resulting antibodies are specific for the patulin molecule. The simple aliphatic chain of glutaric acid is generally considered to be of low immunogenicity.
| Hapten | Spacer Arm | Approximate Length | Key Features |
|---|---|---|---|
| Patulin Hemisuccinate | Succinate | 4 carbons | Provides a shorter spacer, potentially leading to different antibody specificity compared to longer spacers. fda.gov.tw |
| This compound | Glutarate | 5 carbons | Offers a balance of length and flexibility for effective antigenic presentation. |
Future Directions and Unresolved Challenges in Patulin Hemiglutarate Research
Advancements in Antibody Specificity and Affinity for Native Patulin (B190374)
A primary challenge in developing immunoassays for patulin has been the production of antibodies with high specificity and affinity for the native toxin. Early research involving the use of patulin hemiglutarate conjugated to carrier proteins like bovine serum albumin (BSA) successfully produced polyclonal antibodies. researchgate.net However, these antibodies often showed greater recognition for the patulin derivative rather than for free, unaltered patulin. researchgate.netcreative-diagnostics.com One study found that while patulin-hemiglutarate-ovalbumin resulted in complete displacement of bound antibodies in a competitive ELISA, free patulin could only displace 30% of them, indicating that only a fraction of the antibodies produced were specific to the native toxin. creative-diagnostics.com This highlights a significant hurdle: the immune response is directed more towards the hapten-carrier complex than the target analyte itself.
Future advancements are focused on overcoming this limitation. One innovative strategy involves targeting a stable adduct formed by the reaction of patulin with other molecules rather than the mycotoxin itself. nih.gov By generating monoclonal antibodies against a patulin-aryl-1,2-dithiolate adduct, researchers have produced antibodies with subnanomolar affinity. nih.gov This approach leverages the inherent reactivity of patulin to create a more stable and immunogenic target, leading to antibodies that can be used for indirect but highly sensitive patulin analysis after a simple sample derivatization step. nih.gov The goal is to move beyond antibodies that merely recognize the hemiglutarate linker to those that can effectively bind to the core structure of patulin, thereby improving the accuracy and reliability of immunoassays.
| Research Finding | Antibody Type | Target Antigen | Key Limitation/Advancement |
| Early studies produced antibodies with limited specificity for native patulin. researchgate.netcreative-diagnostics.com | Polyclonal | This compound-BSA | Antibodies showed higher affinity for the hapten derivative than for free patulin. creative-diagnostics.com |
| A fraction of polyclonal antibodies were found to be specific for free patulin. creative-diagnostics.com | Polyclonal | This compound-BSA | Only 30% of bound antibodies were displaced by free patulin in competitive assays. creative-diagnostics.com |
| An innovative strategy generated high-affinity antibodies. nih.gov | Monoclonal | Patulin-aryl-1,2-dithiolate adduct | Achieved subnanomolar affinity for the patulin adduct, enabling sensitive indirect analysis. nih.gov |
Development of Highly Sensitive and Robust Immunoassays for Complex Matrices
Patulin contamination is a major concern in complex food matrices such as apple juice, compotes, and purées. creative-diagnostics.com Traditional analytical methods like high-performance liquid chromatography (HPLC) are accurate but require extensive sample cleanup, expensive equipment, and are not suitable for rapid, large-scale screening. mdpi.comnih.gov Immunoassays offer a promising alternative due to their high specificity, sensitivity, and speed. mdpi.com However, the complexity of food samples can interfere with assay performance, leading to inaccurate results.
The development of highly sensitive and robust immunoassays that can function reliably in these matrices is a key research direction. Antibodies derived from this compound have been used to develop competitive immunofluorescent assays and various enzyme-linked immunosorbent assays (ELISAs). researchgate.netgoogle.com More recently, a cytometry-based immunoassay was developed for patulin determination in untreated juice samples, requiring only a simple dilution. This assay demonstrated the ability to correctly identify non-compliant samples (those exceeding the 50 µg L−1 limit set by the EU) and showcased advantages like rapid analysis and high sensitivity. Future work will likely focus on further optimizing these assays to minimize matrix effects, improve limits of detection to well below regulatory thresholds, and validate their performance across a wider variety of fruit-based products.
| Immunoassay Type | Target Analyte | Matrix | Key Features |
| Indirect Competitive ELISA researchgate.netcreative-diagnostics.com | This compound | Buffer/Spiked Samples | Determined antibody titer and specificity. researchgate.netcreative-diagnostics.com |
| Competitive Immunofluorescent Assay google.com | Patulin | General Foods | Utilized polyclonal antibodies and a fluorescently labelled antibody for detection. google.com |
| Cytometry-based Immunoassay | Patulin Adduct | Apple Juice | Rapid analysis with high sensitivity and specificity; requires minimal sample preparation. |
Innovative Hapten Design for Enhanced Immunogenic Properties
The success of any immunoassay for a small molecule like patulin depends critically on the quality of the antibodies, which is directly influenced by the design of the hapten used for immunization. google.com Patulin itself is not immunogenic due to its low molecular weight and must be conjugated to a larger carrier protein. researchgate.net this compound represents a classic hapten design, where a linker molecule is used to attach patulin to the protein. However, as noted, this can lead to antibodies that recognize the linker as much as the target molecule.
Innovative hapten design aims to present the patulin molecule to the immune system in a way that maximizes the generation of specific antibodies. This involves strategies that mimic the structure of the parent drug while incorporating linkers at positions that are less critical for antibody recognition. google.com Computer simulation can be employed to identify key antigenic epitopes on the patulin molecule, guiding the synthesis of haptens that expose these regions more effectively. google.com A recent patent describes a method for synthesizing a novel patulin hapten designed to have a higher degree of structural overlap with native patulin, thereby improving the coupling effect and inducing the production of antibodies with stronger specificity and sensitivity. nih.gov Future research will continue to explore different derivatives and conjugation chemistries to create immunogens that elicit a more targeted and potent immune response against patulin.
Integration of this compound-Derived Antibodies into Rapid On-Site Detection Platforms
A major goal of immunoassay development is the creation of rapid, user-friendly tests that can be used for on-site screening in food processing facilities or field settings. This requires the integration of high-affinity antibodies into simple analytical devices. Lateral flow immunoassays (LFIAs), or strip tests, are an ideal format for this purpose.
Antibodies generated against patulin derivatives are being successfully incorporated into these platforms. In one significant advancement, a high-affinity monoclonal antibody was used to develop a prototype immunochromatographic assay for the rapid determination of patulin in apple juice samples. nih.gov This demonstrates the feasibility of using antibodies, originally raised against a patulin adduct, for practical, on-site screening. nih.gov Another study developed a one-step immunochromatographic strip for fumonisin B1, a different mycotoxin, showcasing the potential of this technology for broad application in food safety. acs.org The continued development of stable and sensitive antibodies derived from this compound and other haptens will be essential for the commercialization of reliable rapid tests for patulin.
Exploration of Recombinant Antibody Technologies for Patulin Analysis
Traditional monoclonal antibody production relies on hybridoma technology, which can be time-consuming and prone to instability. Recombinant antibody technologies offer a powerful alternative, providing numerous advantages such as high reproducibility, the potential for affinity maturation, and the ability to produce antibodies without the use of animals. nih.gov These technologies involve cloning the antibody genes and expressing them in bacterial, yeast, or mammalian cell lines. d-nb.info
The application of recombinant antibodies for mycotoxin analysis is a growing field. nih.gov Common formats include single-chain fragment variable (scFv) and antigen-binding fragments (Fab), which are smaller than full-length antibodies but retain their binding specificity. nih.gov While recombinant antibodies have been developed for other mycotoxins like aflatoxins, their application specifically for patulin is still an emerging area. researchgate.net The challenge remains that recombinant antibodies produced for small molecules sometimes exhibit lower affinities than their monoclonal counterparts. mdpi.com However, the ability to engineer these molecules and select for high-affinity binders from large libraries offers a promising path forward. nih.gov Future exploration will involve creating phage display libraries from animals immunized with patulin-hemiglutarate conjugates to isolate specific recombinant antibody fragments for use in next-generation biosensors and immunoassays. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing patulin hemiglutarate, and how can researchers ensure reproducibility?
- Answer : Synthesis typically involves esterification of patulin with glutaric anhydride under controlled conditions (e.g., acidic catalysis, inert atmosphere). To ensure reproducibility:
- Use high-purity reagents and solvents (e.g., HPLC-grade).
- Document reaction parameters (temperature, time, molar ratios) precisely .
- Validate product identity via NMR (e.g., H, C) and mass spectrometry (MS) to confirm ester bond formation and molecular weight .
- Key Reference : Experimental protocols in emphasize reproducibility through detailed procedural documentation and characterization.
Q. How can researchers characterize the purity and stability of this compound in laboratory settings?
- Answer :
- Purity : Use reversed-phase HPLC with UV detection (e.g., 276 nm for patulin derivatives) and compare retention times against certified standards. Calculate purity via peak area normalization .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation products using LC-MS/MS .
- Data Table Example :
| Condition (pH/Temp) | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|
| pH 3, 25°C | 2.1 | Patulin |
| pH 7, 40°C | 8.7 | Hemiglutaric acid |
Q. What analytical techniques are recommended for detecting this compound in complex matrices (e.g., biological samples)?
- Answer :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents.
- Detection : GC-MS with derivatization (e.g., silylation) for enhanced volatility or LC-MS/MS for high sensitivity (LOQ: 0.01 ppm) .
- Validation : Include recovery studies (spiked samples) and matrix-matched calibration curves to account for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?
- Answer :
- Comparative Analysis : Replicate experiments using identical cell lines, exposure times, and dosage units (e.g., µM vs. µg/mL).
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, ATP assays) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to account for heterogeneity in study designs .
- Reference : highlights the importance of transparent data reporting to address reproducibility crises.
Q. What experimental strategies optimize the detection of this compound degradation products in environmental samples?
- Answer :
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to identify unknown degradation products via accurate mass and isotopic patterns.
- Isotopic Labeling : Use C-labeled this compound to trace degradation pathways in soil/water matrices .
- Kinetic Modeling : Fit degradation data to first-order or biphasic models to predict environmental persistence .
Q. How should researchers design studies to evaluate the synergistic effects of this compound with other mycotoxins?
- Answer :
- Factorial Design : Use a 2x2 matrix (e.g., this compound + ochratoxin A at varying concentrations) to assess additive/synergistic effects.
- Endpoint Selection : Measure biomarkers (e.g., oxidative stress markers, DNA damage) via ELISA or comet assays .
- Statistical Analysis : Apply Bliss independence or Chou-Talalay models to quantify synergy .
Methodological Best Practices
Q. What are the critical considerations for validating a new LC-MS/MS method for this compound quantification?
- Answer :
- Parameters to Validate : Linearity (R > 0.99), precision (RSD < 15%), accuracy (80–120% recovery), and matrix effects (ion suppression/enhancement < 20%) .
- Quality Controls : Include blanks, spiked samples, and certified reference materials in each batch .
Q. How can researchers address challenges in differentiating this compound from structurally similar esters in chromatographic analyses?
- Answer :
- Chromatographic Optimization : Use gradient elution with a phenyl-hexyl column to improve separation.
- Tandem MS : Employ MRM transitions specific to this compound (e.g., m/z 315 → 257) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
